2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl
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Overview
Description
2-Amino-4-methyl-1-pentanethiol disulfide 2 HCl is a chemical compound with the molecular formula C12H28N2S2 · 2HClIt is a potent inhibitor of leucine aminopeptidase, an enzyme involved in protein metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl typically involves the oxidation of L-leucinethiol. The process begins with the reduction of L-leucinol to form L-leucinethiol, which is then oxidized to form the disulfide compound. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced back to the thiol form using reducing agents like dithiothreitol (DTT).
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: L-leucinethiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Acts as a potent inhibitor of leucine aminopeptidase, making it useful in studying protein metabolism.
Medicine: Potential therapeutic agent due to its enzyme inhibitory properties.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting leucine aminopeptidase. It binds to the active site of the enzyme, preventing the hydrolysis of leucine-containing peptides. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
L-leucinethiol: The reduced form of the disulfide compound.
L-lysinethiol: Another potent inhibitor of aminopeptidase B.
Dithiobis(2-amino-4-methylpentane): A similar disulfide compound with comparable inhibitory properties.
Uniqueness
2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl is unique due to its high potency as an inhibitor of leucine aminopeptidase. Its disulfide bond provides stability, making it more effective in various applications compared to its reduced form .
Properties
IUPAC Name |
1-[(2-amino-4-methylpentyl)disulfanyl]-4-methylpentan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLYONZOWYVALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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